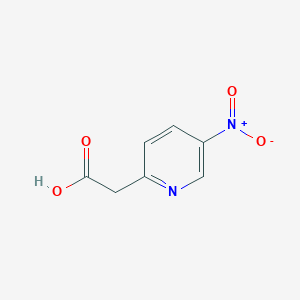

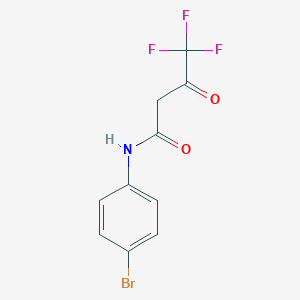

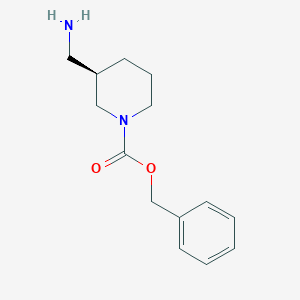

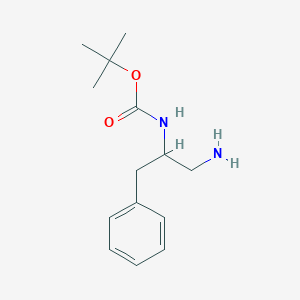

2-(Boc-氨基)-3-苯基丙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 2-(Boc-amino)-3-phenylpropylamine derivatives involves various strategies, including asymmetric deprotonation and electrophilic amination processes. For instance, Wu et al. (1996) describe a method for synthesizing (S)-2-aryl-Boc-pyrrolidines by treating (arylmethyl)(3-chloropropyl)-Boc-amines with s-BuLi/(−)-sparteine, achieving high enantioselectivity and yields (Wu, Lee, & Beak, 1996). Additionally, Baburaj and Thambidurai (2012) developed a method for the N-amination of amino acids using N-Boc-O-tosyl hydroxylamine as an efficient NH-Boc transfer reagent, highlighting a route to β-Boc-hydrazino derivatives of amino acids (Baburaj & Thambidurai, 2012).

科学研究应用

1. BOC Protection of Amines

- Application Summary : BOC protection is a method used in organic synthesis to protect functional groups from unwanted reactions. In this case, the BOC group is used to protect amines in various compounds, including 2-(Boc-amino)-3-phenylpropylamine .

- Methods of Application : The BOC protection is achieved in catalyst and solvent-free media under mild reaction conditions . The products were confirmed by 1H, 13C NMR, IR spectroscopy, and in some cases, elemental analysis .

- Results or Outcomes : This method provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .

2. Intermediate for Chemical Research

- Application Summary : Compounds like 2-(Boc-amino)-3-phenylpropylamine can be used as intermediates in chemical research .

- Methods of Application : The specific methods of application can vary widely depending on the particular research context .

- Results or Outcomes : The outcomes also depend on the specific research context .

3. Dual Protection of Amino Functions

- Application Summary : This application involves the dual protection of amino functions using Boc groups . This method is particularly useful when there is a need to protect an amino function in a synthetic project .

- Methods of Application : The synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides are highlighted .

- Results or Outcomes : The review directs attention towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

4. One-Pot Amidation of N-Alloc-, N-Boc-, and N-Cbz Protected Amines

- Application Summary : This application describes a facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines .

- Methods of Application : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results or Outcomes : Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields .

安全和危害

未来方向

The Boc group continues to play an important role in the field of peptide synthesis . More recently, the preferences have changed and nowadays Boc is ranked as “one of the most commonly used protective groups for amines” . This suggests that compounds like 2-(Boc-amino)-3-phenylpropylamine will continue to be relevant in future research and applications.

属性

IUPAC Name |

tert-butyl N-(1-amino-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZRJEOMDFKIJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80465158 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)-3-phenylpropylamine | |

CAS RN |

1222902-68-2 |

Source

|

| Record name | 2-(Boc-amino)-3-phenylpropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80465158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。